molecular formula C13H8BrClN4O3 B14164027 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea CAS No. 1208701-96-5

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea

Cat. No.: B14164027
CAS No.: 1208701-96-5
M. Wt: 383.58 g/mol
InChI Key: MGPRPBXSGPPEOT-UHFFFAOYSA-N
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Description

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Bromofuran Ring: This step involves the bromination of furan to obtain 5-bromofuran.

    Synthesis of the Oxadiazole Ring: The bromofuran is then reacted with appropriate reagents to form the 1,3,4-oxadiazole ring.

    Coupling with Chlorophenyl Urea: Finally, the oxadiazole intermediate is coupled with 2-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furanone derivative, while reduction could produce a dihydro-oxadiazole compound.

Scientific Research Applications

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one: This compound shares the bromofuran and chlorophenyl groups but lacks the oxadiazole ring.

    [(5-bromofuran-2-yl)methyl][1-(2-chlorophenyl)ethyl]amine: Similar in structure but contains an amine group instead of the urea moiety.

Uniqueness

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1208701-96-5

Molecular Formula

C13H8BrClN4O3

Molecular Weight

383.58 g/mol

IUPAC Name

1-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)urea

InChI

InChI=1S/C13H8BrClN4O3/c14-10-6-5-9(21-10)11-18-19-13(22-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20)

InChI Key

MGPRPBXSGPPEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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